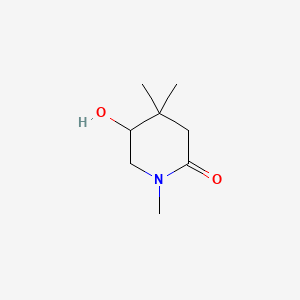
2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol is an organic compound with the molecular formula C13H20O It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which means it has a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetralin: A similar compound with a slightly different structure, used in similar applications.
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Another derivative of tetrahydronaphthalene with different functional groups.
Uniqueness
2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H20O/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9,12,15H,5,7-8,10H2,1-2H3 |
InChI Key |
AGYOTGFFABERRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCC2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
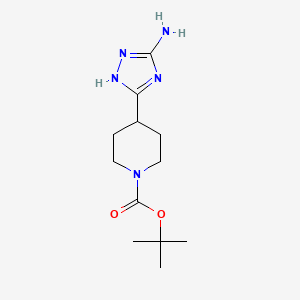
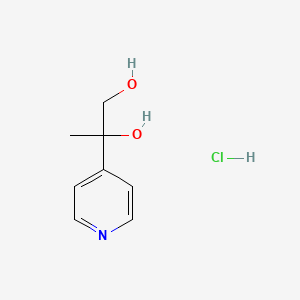
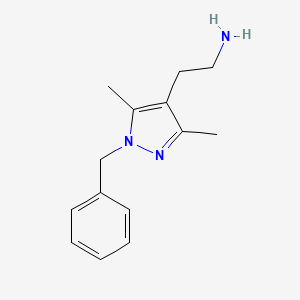


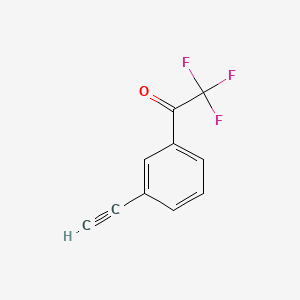
![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)


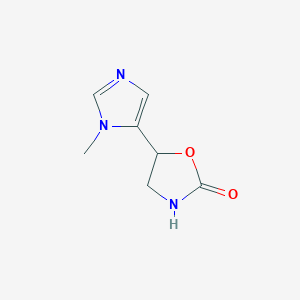
![5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)

